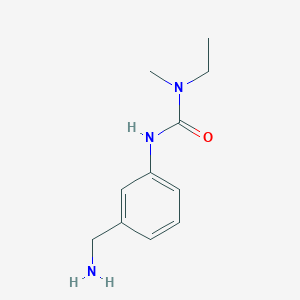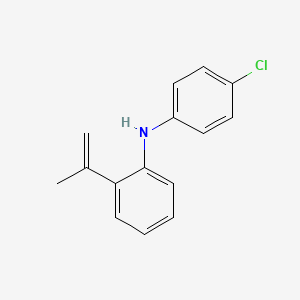![molecular formula C15H10N4O2S B12629151 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile CAS No. 950829-80-8](/img/structure/B12629151.png)
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family.
准备方法
The synthesis of 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-methoxyphenyl-2-cyanoacrylate. This intermediate undergoes cyclization with thiourea to yield the desired pyrimidine derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents used.
Common reagents include acids, bases, and other nucleophiles. Major products formed from these reactions include substituted pyrimidines and other derivatives .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with unique properties.
作用机制
The compound exerts its effects through various molecular mechanisms. In medicinal applications, it acts as an inhibitor of specific enzymes or receptors, disrupting cellular processes in target cells. For example, it has been shown to inhibit tyrosine kinase activity, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other signaling pathways .
相似化合物的比较
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d:6,5-d’]dipyrimidinone and pyrano[2,3-d]pyrimidine-2,4-dione . Compared to these compounds, 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile exhibits unique properties, such as higher potency in certain biological assays and distinct chemical reactivity .
属性
CAS 编号 |
950829-80-8 |
|---|---|
分子式 |
C15H10N4O2S |
分子量 |
310.3 g/mol |
IUPAC 名称 |
7-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H10N4O2S/c1-21-10-4-2-8(3-5-10)11-6-9(7-16)12-13(17-11)18-15(22)19-14(12)20/h2-6H,1H3,(H2,17,18,19,20,22) |
InChI 键 |
HLGLBWDXVAAJNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


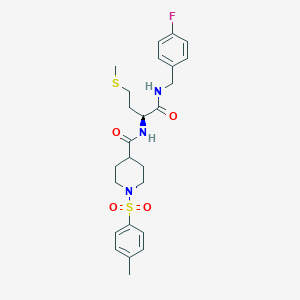
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
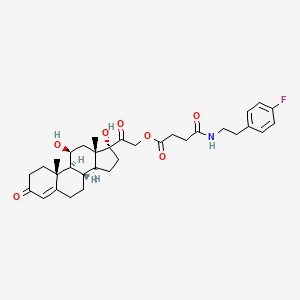
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)

![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
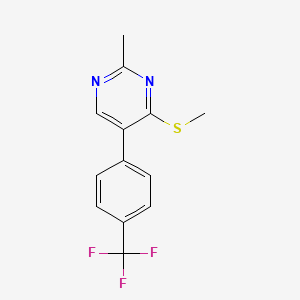
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
